molecular formula C11H9FN2OS B5365956 4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide

4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Cat. No. B5365956
M. Wt: 236.27 g/mol
InChI Key: XRCDNIAFDHUUGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide, also known as PRT062607, is a small molecule inhibitor of spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a critical role in immune cell signaling and activation. The inhibition of SYK has potential therapeutic applications in the treatment of autoimmune diseases, cancer, and inflammatory disorders.

Mechanism of Action

4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide inhibits SYK by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling proteins, leading to a reduction in immune cell activation and inflammation. This compound has also been shown to induce apoptosis in cancer cells by inhibiting SYK-dependent survival pathways.
Biochemical and Physiological Effects:
This compound has been shown to inhibit SYK-dependent signaling pathways in immune cells, leading to a reduction in cytokine production and immune cell activation. This compound has also been shown to induce apoptosis in cancer cells by inhibiting SYK-dependent survival pathways. In animal models, this compound has been shown to reduce inflammation and improve disease outcomes in autoimmune and inflammatory disorders.

Advantages and Limitations for Lab Experiments

4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide has several advantages for lab experiments, including its specificity for SYK and its ability to inhibit downstream signaling pathways. However, this compound has limitations, including its low solubility and potential off-target effects.

Future Directions

For the study of 4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide include the development of more potent and selective SYK inhibitors, the evaluation of this compound in clinical trials for autoimmune diseases, cancer, and inflammatory disorders, and the investigation of this compound in combination with other therapies. Additionally, the elucidation of the molecular mechanisms of this compound and its effects on immune cell function and cancer cell survival will be important for the development of future therapies.

Synthesis Methods

The synthesis of 4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide involves a multi-step process that begins with the reaction of 4-methyl-1,3-thiazole-2-carboxylic acid with thionyl chloride to form 4-methyl-1,3-thiazole-2-carbonyl chloride. The carbonyl chloride is then reacted with 4-fluoroaniline to form this compound. The final product is purified through column chromatography.

Scientific Research Applications

4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications in autoimmune diseases, cancer, and inflammatory disorders. In preclinical studies, this compound has been shown to inhibit SYK and downstream signaling pathways, leading to a reduction in immune cell activation and inflammation. This compound has also been shown to have anti-tumor effects in various cancer cell lines.

properties

IUPAC Name

4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2OS/c1-7-6-16-11(13-7)14-10(15)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCDNIAFDHUUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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